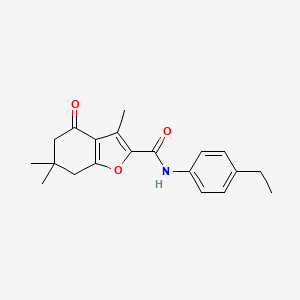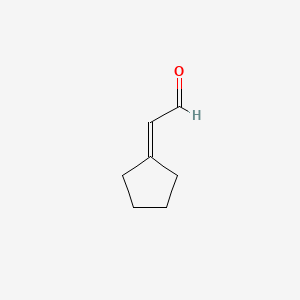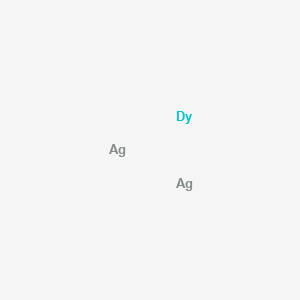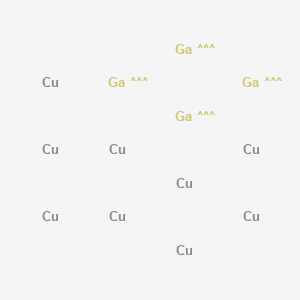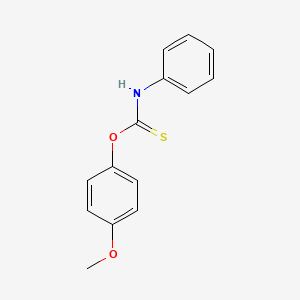
O-(4-Methoxyphenyl) phenylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylcarbamothioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Methoxyphenyl) phenylcarbamothioate typically involves the reaction of 4-methoxyphenol with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
O-(4-Methoxyphenyl) phenylcarbamothioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
O-(4-Methoxyphenyl) phenylcarbamothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of O-(4-Methoxyphenyl) phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure due to the presence of the methoxyphenyl group.
Phenylcarbamothioic acid: Shares the carbamothioate moiety with O-(4-Methoxyphenyl) phenylcarbamothioate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
10577-73-8 |
|---|---|
分子式 |
C14H13NO2S |
分子量 |
259.33 g/mol |
IUPAC名 |
O-(4-methoxyphenyl) N-phenylcarbamothioate |
InChI |
InChI=1S/C14H13NO2S/c1-16-12-7-9-13(10-8-12)17-14(18)15-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,18) |
InChIキー |
UITBEMRACBPALU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
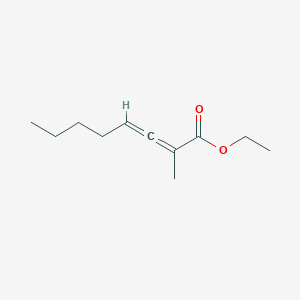
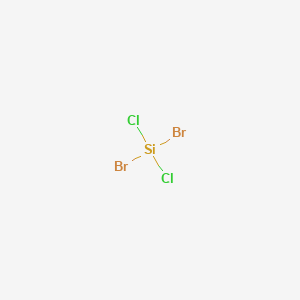


![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
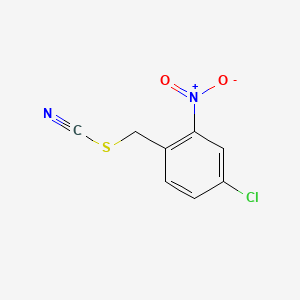
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
